8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various fields of research and industry .
Preparation Methods
The synthesis of 8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU, leading to the formation of protected piperazines . The deprotection of these piperazines can be achieved using reagents like PhSH, followed by selective intramolecular cyclization to yield the desired compound .
Chemical Reactions Analysis
8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Scientific Research Applications
8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Medicine: It is explored for its potential use in developing new pharmaceuticals for treating various diseases.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione involves its interaction with specific molecular targets. It binds to receptors or enzymes, modulating their activity and leading to the desired biological effects. For example, it may target proteins involved in apoptosis or other cellular pathways .
Comparison with Similar Compounds
8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione can be compared with other piperazine derivatives such as:
Cetirizine hydrochloride: A second-generation antihistamine used for allergy management.
Aripiprazole: An antipsychotic used for treating mental health disorders.
Sitagliptin: An antidiabetic drug used for managing blood sugar levels.
These compounds share the piperazine moiety but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
8-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN6O2/c1-3-8-27-16-17(24(2)20(29)23-18(16)28)22-19(27)26-11-9-25(10-12-26)13-14-6-4-5-7-15(14)21/h4-7H,3,8-13H2,1-2H3,(H,23,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMMYOQLVYYJDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4Cl)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.